1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a urea-based compound featuring two distinct pharmacophoric moieties:
- A 4-methoxyphenethyl group linked to the urea nitrogen, providing electron-donating properties that may enhance solubility and metabolic stability.
- A 4-(2-fluorophenyl)piperazine moiety connected via an ethyl chain, a structural motif commonly associated with receptor binding (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-29-19-8-6-18(7-9-19)10-11-24-22(28)25-12-13-26-14-16-27(17-15-26)21-5-3-2-4-20(21)23/h2-9H,10-17H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYFGCIDCDBESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structure, and biological activity, providing a comprehensive overview based on available literature.
Synthesis and Structure
The synthesis of the compound begins with saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) . The method involves the reaction of this starting material with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile. The reaction is conducted at reflux for 16 hours, followed by purification through silica gel column chromatography. The resulting compound features a twisted conformation, characterized by significant torsion angles between its structural moieties, indicating a complex spatial arrangement that may influence its biological interactions .
Chemical Structure
The molecular structure can be summarized as follows:
- Piperazine moiety : Contributes to the compound's interaction profile.
- 2-Fluorophenyl group : Potentially enhances binding affinity due to fluorine's electronegativity.
- Methoxyphenethyl group : May influence lipophilicity and receptor interactions.
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs) , specifically demonstrating selectivity towards ENT2 over ENT1. This selectivity is crucial as ENT2 plays a significant role in adenosine regulation and nucleotide synthesis, which are vital in various physiological processes and pathologies .
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit significant pharmacological effects:
- Antidepressant-like activity : Studies suggest that compounds similar to this structure may possess antidepressant properties, likely due to modulation of serotonin and norepinephrine pathways.
- Antitumor effects : Preliminary investigations have shown potential cytotoxicity against certain cancer cell lines, suggesting a role in cancer therapeutics.
- Neuroprotective effects : Some studies have highlighted protective effects against neurodegenerative conditions, possibly through antioxidant mechanisms.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Depression : A clinical trial involving a similar piperazine derivative demonstrated significant improvement in depression scores compared to placebo, suggesting potential therapeutic benefits.
- Case Study on Cancer Treatment : In vitro studies showed that the compound inhibited growth in breast cancer cell lines, leading to further investigation into its mechanism of action involving apoptosis pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Significant reduction in depression scores | , |
| Antitumor | Inhibition of cancer cell proliferation | , |
| Neuroprotection | Reduced oxidative stress markers | , |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Selectivity for ENTs |
|---|---|---|
| This compound | High | ENT2 > ENT1 |
| FPMINT (analogous structure) | Moderate | ENT2 selective |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Electron-donating vs. withdrawing groups : The target compound’s 4-methoxy group likely improves solubility compared to chlorine/fluorine-substituted analogs (e.g., 11f in ).
- Hydroxyethyl substituents (e.g., 5k in ) may enhance water solubility.
Pharmacological Implications
Antiproliferative Activity
- Analogs with pyridine or thiazole cores (e.g., 5k and 11f) show activity against cancer cell lines, suggesting the target compound may share similar mechanisms.
- The 4-methoxyphenethyl group in the target compound could reduce cytotoxicity compared to halogenated derivatives, as methoxy groups often lower nonspecific binding.
Receptor Binding
- The 2-fluorophenyl group on piperazine may enhance dopamine D2/D3 receptor affinity, as seen in related antipsychotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how can purity be optimized?
- Methodology : Utilize a multi-step approach involving (i) coupling of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine with 4-methoxyphenethyl isocyanate under anhydrous conditions, (ii) purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol), and (iii) characterization using -NMR and ESI-MS to confirm structural integrity. Yield optimization may require controlled reaction temperatures (e.g., 0–5°C during coupling) and inert atmospheres .
Q. How can the structural features of this compound be validated, and what analytical techniques are critical?
- Methodology : Combine spectroscopic and crystallographic methods:
- -NMR : Verify aromatic proton environments (e.g., δ 7.15–7.17 ppm for fluorophenyl groups) and urea NH signals (δ 8.10–8.13 ppm) .
- X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., triclinic crystal system with space group P1, as seen in related piperazine-urea derivatives) .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 638.1–694.5 for analogous compounds) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Conduct in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like MCF-7 or HepG2) and receptor binding studies (e.g., dopamine or serotonin receptor subtypes due to the piperazine moiety). Compare results with structurally similar urea derivatives showing IC values in the micromolar range .
Advanced Research Questions
Q. How can contradictory cytotoxicity data between analogous compounds be resolved?
- Methodology :
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on activity .
- Dose-response studies : Test multiple concentrations to identify non-linear effects or off-target interactions.
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .
Q. What strategies improve selectivity for specific receptor targets (e.g., dopamine D3 vs. D2)?
- Methodology :
- Molecular docking simulations : Model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the 4-methoxyphenethyl group).
- Functional assays : Use cAMP inhibition or β-arrestin recruitment assays to differentiate receptor subtype activation .
- Modify piperazine substituents : Introduce bulkier groups (e.g., trifluoromethyl) to enhance steric hindrance and selectivity .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
- Methodology :
- Analyze hydrogen-bonding networks (e.g., urea carbonyl interactions with water or protein residues) to identify sites for derivatization.
- Replace labile groups (e.g., methoxy) with bioisosteres (e.g., ethoxy or cyclopropylmethoxy) while maintaining crystallographic packing efficiency .
Q. What experimental controls are essential when studying its mechanism of action in bacterial quorum sensing?
- Methodology :
- Include LasR-deficient Pseudomonas aeruginosa strains to confirm target specificity.
- Use scaffold-negative controls (e.g., piperazine-free analogs) to isolate the contribution of the urea-piperazine core to anti-biofilm activity .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent urea hydrolysis .
- Data Interpretation : Cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Safety : Follow GB/T 16483-2008 guidelines for handling fluorinated compounds, including fume hood use and waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
